molecular formula C23H21N3O2S B2563733 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1795471-77-0

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2563733
CAS RN: 1795471-77-0
M. Wt: 403.5
InChI Key: XYBLXMRIMKTCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a compound that contains an imidazo[2,1-b]thiazole ring . Thiazoles, which are members of the azole heterocycles, have been the subject of extensive research due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been achieved through various methods . One common approach involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . In a specific example, a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives were synthesized, and their antimicrobial activities were tested .


Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The presence of the thiazolidinone ring has been observed to enhance anti-inflammatory and analgesic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide showed potential inhibitory activity against MDA-MB-231 (IC50 = 1.4 μM), indicating its potential as an anticancer agent .

Antifungal Properties

Imidazo[2,1-b]thiazole scaffolds have been associated with antifungal properties . This suggests that these compounds could be further developed for applications in treating fungal infections.

Antibacterial Activity

These compounds have also demonstrated antibacterial properties , indicating potential use in the development of new antibiotics.

Anti-inflammatory Properties

Imidazo[2,1-b]thiazole compounds have shown anti-inflammatory properties , which could be beneficial in the treatment of various inflammatory diseases.

Antihypertensive Properties

These compounds have also been associated with antihypertensive properties , suggesting potential applications in the treatment of hypertension.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators

Imidazo[2,1-b]thiazole compounds have been used as CFTR-selective potentiators . This suggests potential applications in the treatment of cystic fibrosis.

Antitubercular Activity

Imidazo[2,1-b]thiazole derivatives have shown antitubercular activity , indicating potential use in the treatment of tuberculosis.

Antipsychotic Properties

These compounds have demonstrated antipsychotic properties , suggesting potential applications in the treatment of various psychiatric disorders.

Future Directions

Thiazole derivatives, including imidazo[2,1-b]thiazoles, continue to be a focus of research due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold, with the aim of discovering drug molecules with enhanced efficacy and fewer side effects .

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c27-21(23(10-13-28-14-11-23)17-6-2-1-3-7-17)24-19-9-5-4-8-18(19)20-16-26-12-15-29-22(26)25-20/h1-9,12,15-16H,10-11,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBLXMRIMKTCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.